5-Methoxyquinolin-4-ol
Overview
Description
5-Methoxyquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, characterized by a methoxy group at the 5-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-4-ol typically involves the cyclization of aniline derivatives. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent methoxylation . Another approach involves the use of copper-catalyzed reactions in aqueous ethanol, where copper salts and D-glucose generate Cu(I) species in situ .
Industrial Production Methods: Industrial production of this compound may utilize green chemistry principles, such as solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts. These methods aim to reduce environmental impact and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
5-Methoxyquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Methoxyquinolin-4-ol, particularly its derivatives, involves the inhibition of specific enzymes. For example, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone H3 at lysine 27 (H3K27). This inhibition leads to the reactivation of tumor suppressor genes and the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methoxy and hydroxyl groups.
4-Hydroxyquinoline: Similar structure but without the methoxy group.
5-Methoxyquinoline: Lacks the hydroxyl group at the 4-position.
Uniqueness: 5-Methoxyquinolin-4-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-methoxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXDLPJGJQNFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635122 | |
Record name | 5-Methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643069-43-6 | |
Record name | 5-Methoxy-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643069-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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